molecular formula C22H12F4N4O3S B2519630 3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226453-13-9

3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2519630
CAS RN: 1226453-13-9
M. Wt: 488.42
InChI Key: XVDBQANMIJZJNQ-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H12F4N4O3S and its molecular weight is 488.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthetic Pathways and Derivatives

The compound has been involved in the synthesis of various polynuclear heterocycles, such as azolothienopyrimidines and thienothiazolopyrimidines, due to its potential to produce biologically active compounds. These synthetic pathways highlight the compound's versatility in forming structures with significant biological activities, including adenosine kinase inhibition, platelet aggregation inhibition, antileukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Antibacterial Evaluation

Research has focused on synthesizing substituted thienopyrimidines for evaluating their antibacterial properties. This demonstrates the compound's role in developing new antimicrobial agents, addressing the ongoing need for novel antibiotics due to resistance issues (More, Chandra, Nargund, & Nargund, 2013).

Antioxidant Activity

Studies on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives show significant antioxidant activity. This suggests the compound's potential in creating antioxidants, which are crucial for protecting against oxidative stress-related diseases (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Microwave-Assisted Synthesis

The use of microwave irradiation has facilitated the synthesis of fused heterocycles incorporating the trifluoromethyl moiety. This technique underscores the compound's adaptability in advanced synthetic methods for heterocyclic compounds, which are of great interest due to their wide range of pharmacological activities (Shaaban, 2008).

Anti-inflammatory and Analgesic Properties

A series of 4H-thieno[3,4-c]pyrazole derivatives, related structurally to the compound , exhibited remarkable analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating activities. These findings suggest the potential therapeutic applications of derivatives in managing pain, inflammation, fever, and preventing blood clots (Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the introduction of the 3-(3-Fluorophenyl) and 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl substituents.", "Starting Materials": [ "2-Amino-4-chloro-5-methylthieno[2,3-d]pyrimidine", "3-(3-Fluorophenyl)propanoic acid", "4-(Trifluoromethyl)benzoyl chloride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sodium nitrite", "Sulfuric acid", "Triethylamine" ], "Reaction": [ "Step 1: Synthesis of 2-Amino-4-chloro-5-methylthieno[2,3-d]pyrimidine by reacting 2-Chloro-5-methylthiophene-3-carboxylic acid with ammonium thiocyanate, followed by cyclization with phosphorus oxychloride and ammonia.", "Step 2: Synthesis of 3-(3-Fluorophenyl)propanoic acid by reacting 3-Fluorobenzaldehyde with malonic acid in the presence of sodium ethoxide, followed by decarboxylation with sulfuric acid.", "Step 3: Synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanol by reacting 4-(Trifluoromethyl)benzoyl chloride with hydroxylamine hydrochloride in the presence of triethylamine, followed by cyclization with sodium nitrite and sodium hydroxide.", "Step 4: Synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core by reacting 2-Amino-4-chloro-5-methylthieno[2,3-d]pyrimidine with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with sulfuric acid.", "Step 5: Introduction of the 3-(3-Fluorophenyl) substituent by reacting 3-(3-Fluorophenyl)propanoic acid with thionyl chloride in the presence of pyridine, followed by coupling with the thieno[3,2-d]pyrimidine-2,4-dione core in the presence of triethylamine.", "Step 6: Introduction of the 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl substituent by reacting 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanol with thionyl chloride in the presence of pyridine, followed by coupling with the intermediate from Step 5 in the presence of triethylamine.", "Step 7: Purification of the final product by column chromatography." ] }

CAS RN

1226453-13-9

Molecular Formula

C22H12F4N4O3S

Molecular Weight

488.42

IUPAC Name

3-(3-fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H12F4N4O3S/c23-14-2-1-3-15(10-14)30-20(31)18-16(8-9-34-18)29(21(30)32)11-17-27-19(28-33-17)12-4-6-13(7-5-12)22(24,25)26/h1-10H,11H2

InChI Key

XVDBQANMIJZJNQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

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